QX-314 chloride

Pain Research Anesthesiology TRPV1-mediated blockade

QX-314 chloride is the gold-standard permanently charged, membrane-impermeable sodium channel blocker for selective nociceptor silencing. Unlike tertiary amine anesthetics, its quaternary ammonium structure restricts passive membrane diffusion, requiring TRPV1/TRPA1-mediated entry for intracellular NaV block—enabling pain-specific local anesthesia without motor or tactile deficits. With ~8.3× longer duration than lidocaine in vivo and validated in landmark studies (Binshtok et al., 2007), it is essential for pain pathway dissection and TRP channel research. Order high-purity QX-314 chloride for reliable, reproducible electrophysiology and in vivo pain models.

Molecular Formula C16H27ClN2O
Molecular Weight 298.8 g/mol
CAS No. 5369-03-9
Cat. No. B005542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQX-314 chloride
CAS5369-03-9
Synonyms2-((2,6-dimethylphenyl)amino)-N,N,N-triethyl-2-oxoethanaminium chloride
Molecular FormulaC16H27ClN2O
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
InChIInChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H
InChIKeyLLPPOMUAOGMYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

QX-314 chloride (CAS 5369-03-9): A Membrane-Impermeable Quaternary Lidocaine Derivative with Targeted TRP Channel Access for Selective Nociceptor Blockade


QX-314 chloride is a permanently charged, membrane-impermeable quaternary derivative of lidocaine that functions as a voltage-gated sodium channel blocker [1]. Unlike conventional tertiary amine local anesthetics, QX-314's quaternary ammonium structure restricts passive membrane diffusion, necessitating facilitated entry through large-pore cation channels such as TRPV1 and TRPA1 for intracellular sodium channel blockade [2]. This compound exhibits biphasic effects on TRPV1 channels, directly activating them in a concentration-dependent manner (1–60 mM) while inhibiting capsaicin-evoked TRPV1 currents at lower concentrations (IC50 = 8.0 μM) [3][4].

Why Lidocaine, QX-222, or BW-031 Cannot Replace QX-314 Chloride in Targeted Nociceptor Silencing and TRP Channel-Mediated Pain Research


QX-314's quaternary ammonium structure confers a unique combination of properties—permanent positive charge, membrane impermeability, and TRP channel permeability—that cannot be replicated by tertiary amine analogs like lidocaine, which indiscriminately diffuses across all neuronal membranes [1]. While other quaternary derivatives like QX-222 share membrane impermeability, they exhibit distinct pharmacological profiles: QX-222 is approximately 4-5× less potent than QX-314 in producing long-lasting sensory blockade (relative potency order: QX-572 > QX-314 > QX-222) and demonstrates differential effects on motor function [2]. Newer charged blockers like BW-031, though more potent at Nav1.7 (IC50 = 9.5 μM) with sixfold greater potency than QX-314, lack the extensive peer-reviewed validation and TRPV1/TRPA1 activation characterization established for QX-314 over decades of research [3].

QX-314 Chloride (CAS 5369-03-9): Quantitative Evidence of Differentiation from Lidocaine, QX-222, and BW-031 in Assays and Models


In Vivo Duration of Intravenous Regional Anesthesia: QX-314 vs. Lidocaine

In a rat tail intravenous regional anesthesia (IVRA) model, QX-314 produced significantly prolonged anesthetic duration compared to lidocaine. At 0.5% concentration, QX-314 yielded 2.5 ± 0.7 hours of anesthesia versus 0.3 ± 0.2 hours for 0.5% lidocaine (P<0.001), an ~8.3-fold increase in duration [1]. This effect was TRPV1-mediated, as demonstrated by attenuation with the TRPV1 antagonist capsazepine.

Pain Research Anesthesiology TRPV1-mediated blockade

Inhibition of Na,K-ATPase Activity: QX-314 vs. Lidocaine and QX-222

In Na,K-ATPase-enriched membranes from canine renal medulla at 37°C, QX-314 inhibited ATPase activity with an IC50 of 132 mM. This was 4.3-fold less potent than the tertiary amine lidocaine (IC50 = 30.4 mM) but 4.5-fold more potent than its trimethyl analog QX-222 (IC50 > 600 mM) [1]. The data support that uncharged anesthetic forms are more potent Na,K-ATPase inhibitors than cationic forms, but among cationic derivatives, the triethyl analog (QX-314) exhibits greater inhibitory activity than the trimethyl analog (QX-222).

Ion Transport Na,K-ATPase Quaternary Anesthetics

Extracellular Blockade of Flicker K+ Channel: QX-314 vs. Common Local Anesthetics

In patch clamp experiments on enzymatically demyelinated peripheral amphibian nerve fibers, extracellular QX-314 exhibited the lowest potency (IC50 > 10,000 μM) for blocking flicker K+ channels, compared to bupivacaine (0.21 μM), ropivacaine (4.2 μM), etidocaine (8.6 μM), mepivacaine (56 μM), and lidocaine (220 μM) [1]. This extreme selectivity profile—negligible K+ channel blockade at concentrations used for sodium channel inhibition—distinguishes QX-314 from tertiary amine anesthetics.

Potassium Channel Patch Clamp Local Anesthetic Potency

External NaV1.7 Inhibition: QX-314 vs. Lidocaine in State- and Use-Dependence

In HEK293 cells expressing NaV1.7, external QX-314 inhibited peak current with IC50 = 2.0 ± 0.3 mM and shifted voltage-dependence by ΔV50 +10.6 mV. Critically, unlike lidocaine, the activity of external QX-314 was not state- or use-dependent, and disruption of the local anesthetic binding site (F1748A mutant) reduced lidocaine potency 40-fold but had no effect on QX-314 potency or activity [1]. This indicates an externally accessible binding site distinct from the canonical intracellular local anesthetic site.

Nav1.7 Electrophysiology Sodium Channel

Relative Potency Order Among Quaternary Lidocaine Derivatives in Mouse Nerve Blockade

A systematic comparative study of quaternary lidocaine derivatives in mice established the relative potency order for producing long-lasting local anesthesia as: QX-572 > QX-314 > QX-222 [1]. QX-314 demonstrated intermediate potency between the butyl derivative QX-572 (most potent) and the trimethyl derivative QX-222 (least potent), with QX-222 producing long-lasting sensory blockade without extended motor blockade, a profile distinct from QX-314.

Quaternary Anesthetics Local Anesthesia Structure-Activity

Motor Function Sparing: QX-314 vs. Lidocaine Following Perisciatic Injection

In naïve mice, perisciatic injection of 0.5% lidocaine produced robust motor function blockade at 5 minutes (measured by toe spread assay), with recovery at 60 minutes. In contrast, 0.5% QX-314 had no detectable effect on motor function at any time point (N=10 mice per group) [1]. Similarly, 0.5% lidocaine robustly blocked plantar pinprick response at 5 minutes, whereas 0.5% QX-314 had no effect (N=8 mice per group). This motor-sparing property is fundamental to QX-314's utility as a nociceptor-selective blocker when co-administered with TRPV1 agonists.

Motor Function Sensory Block Analgesia

Optimal Procurement and Application Scenarios for QX-314 Chloride Based on Differentiating Evidence


TRPV1- or TRPA1-Mediated Targeted Nociceptor Silencing for Pain Pathway Dissection

QX-314 chloride is the gold-standard tool for experiments requiring selective intracellular delivery of a sodium channel blocker to TRPV1+ or TRPA1+ nociceptors. The landmark demonstration by Binshtok et al. (2007) [1] that co-administration of QX-314 with capsaicin produces pain-specific local anesthesia without motor or tactile deficits has established this compound as essential for studies dissecting nociceptive versus non-nociceptive sensory pathways. The ~8.3-fold longer anesthetic duration versus lidocaine in vivo (2.5 ± 0.7 h vs. 0.3 ± 0.2 h) [2] enables extended observation of pain behaviors without repeated dosing.

Electrophysiological Characterization of Voltage-Gated Sodium Channel Biophysics and Binding Site Topology

For patch-clamp electrophysiology studies requiring precise control over sodium channel blockade, QX-314 provides unique mechanistic insights unavailable with tertiary amine anesthetics. The demonstration that external QX-314 inhibits NaV1.7 (IC50 = 2.0 ± 0.3 mM) in a state- and use-independent manner, and that its activity is insensitive to F1748A mutation of the canonical local anesthetic binding site (unlike lidocaine, which loses 40-fold potency), makes QX-314 indispensable for probing external binding site contributions to channel gating [3]. Its minimal off-target K+ channel blockade (IC50 > 10,000 μM for flicker K+ channels) [4] further enhances experimental specificity.

Comparative Structure-Activity Studies of Quaternary Lidocaine Derivatives

QX-314 serves as the benchmark reference compound in structure-activity relationship studies of quaternary anesthetics. Its intermediate potency between QX-572 (most potent) and QX-222 (least potent) [5] positions it as the optimal comparator for evaluating new charged sodium channel blockers. Studies comparing novel agents such as BW-031 routinely reference QX-314's performance in inflammatory pain models to quantify improvements in potency and duration [6].

In Vitro TRPV1 Channel Pharmacology and Biphasic Modulation Studies

QX-314 chloride exhibits concentration-dependent biphasic modulation of TRPV1 channels—direct activation at 1–60 mM and potent inhibition of capsaicin-evoked currents at lower concentrations (IC50 = 8.0 μM) [7]. This unique pharmacological fingerprint makes QX-314 a valuable probe for studying TRPV1 channel gating mechanisms, particularly in heterologous expression systems such as tsA201 cells or Xenopus oocytes expressing human TRPV1 isoforms [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for QX-314 chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.